The Molecular Architecture and Synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid: A Comprehensive Technical Guide
The Molecular Architecture and Synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug discovery and organic synthesis, functionally dense aliphatic heterocycles serve as critical building blocks. 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (often isolated as its hydrochloride salt, CAS 41248-72-0)[1] is a highly versatile, non-chiral constrained amino acid analogue. It features a tertiary amine, a tertiary alcohol, and a carboxylic acid within a compact six-membered piperidine framework. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and analytical frameworks for researchers utilizing this molecule in the development of peptidomimetics and novel antibacterial agents, such as Lactivicin analogues [2].
Structural and Mechanistic Analysis
Conformational Dynamics
The core of 4-hydroxy-1-methylpiperidine-4-carboxylic acid is a saturated six-membered piperidine ring, which predominantly adopts a chair conformation in solution to minimize torsional strain.
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N-Methyl Positioning: The N -methyl group rapidly undergoes nitrogen inversion but thermodynamically favors the equatorial position to avoid 1,3-diaxial steric clashes with the axial protons at C3 and C5.
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C4 Quaternary Center: The C4 position is fully substituted, bearing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. Because the C4 atom lies directly on the internal plane of symmetry passing through the nitrogen (N1) and C4, the molecule is achiral . This symmetry is a significant synthetic advantage, as it eliminates the need for complex enantiomeric resolution during scale-up.
Acid-Base Profile and Zwitterionic Nature
The molecule possesses two highly reactive, pH-dependent functional groups:
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Carboxylic Acid: pKa≈2.5−3.0
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Tertiary Amine (Piperidine Nitrogen): pKa≈9.5−10.0
At physiological pH (7.4), the carboxylic acid is deprotonated ( −COO− ) and the tertiary amine is protonated ( −NH+CH3− ), rendering the free base a highly polar zwitterion . This physicochemical reality dictates the synthetic workflow: extracting the free base into organic solvents is highly inefficient. Consequently, the compound is almost exclusively synthesized, isolated, and stored as its hydrochloride salt (C7H14ClNO3) [1].
Synthesis Pathways & Methodologies
The most robust, scalable, and atom-economical route to 4-hydroxy-1-methylpiperidine-4-carboxylic acid is a two-step sequence: a Strecker-type cyanohydrin formation followed by rigorous acidic hydrolysis.
Step 1: Cyanohydrin Formation
Causality & Rationale: The carbonyl carbon of the starting material, 1-methyl-4-piperidone, is highly electrophilic. Cyanide acts as a potent nucleophile, attacking the carbonyl to form a cyanohydrin. This step efficiently establishes the C4 quaternary center.
Protocol:
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Preparation: Dissolve 1.0 equivalent of 1-methyl-4-piperidone in an aqueous buffer or a miscible ethanol/water mixture.
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Nucleophilic Addition: Slowly add 1.2 equivalents of Potassium Cyanide (KCN) at 0–5°C to control the exothermic nature of the addition.
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Reaction: Stir the mixture at room temperature for 12 hours. The intermediate, 4-hydroxy-1-methylpiperidine-4-carbonitrile, forms quantitatively.
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Isolation: Depending on the specific solvent system, the intermediate can be extracted using ethyl acetate or pushed directly into the next step as a crude mixture (one-pot approach).
Step 2: Acidic Hydrolysis
Causality & Rationale: The nitrile group must be hydrolyzed to a carboxylic acid. Using concentrated hydrochloric acid under reflux conditions drives this hydrolysis to completion. Simultaneously, the strong acid protonates the basic piperidine nitrogen, directly yielding the highly stable hydrochloride salt and bypassing the difficult zwitterion isolation.
Protocol:
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Hydrolysis: Suspend the crude 4-hydroxy-1-methylpiperidine-4-carbonitrile in an excess of concentrated HCl (37%).
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Reflux: Heat the mixture to reflux (~100°C) for 14–16 hours. Monitor the disappearance of the nitrile peak via LC-MS.
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Evaporation: Cool the reaction mixture to room temperature and evaporate the aqueous solvent under reduced pressure to yield a crude solid.
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Trituration (Self-Validating Step): Suspend the crude solid in cold ethyl acetate. Because the target HCl salt is entirely insoluble in ethyl acetate while organic impurities are soluble, filtering the suspension yields highly pure product without the need for column chromatography [2].
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Drying: Dry the filtered light-brown/white solid under high vacuum.
Chemical synthesis workflow via cyanohydrin intermediate and acidic hydrolysis.
Analytical Characterization
Validating the structural integrity of 4-hydroxy-1-methylpiperidine-4-carboxylic acid requires a multi-modal approach. Because the molecule lacks a conjugated π -system (chromophore), standard UV-Vis detection during HPLC is challenging. Therefore, structural confirmation relies heavily on NMR and Mass Spectrometry.
Self-Validating Analytical Protocol
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Sample Preparation: Dissolve 5–10 mg of the synthesized HCl salt in 0.5 mL of Deuterium Oxide ( D2O ). The high polarity of the salt dictates D2O as the optimal NMR solvent.
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NMR Acquisition ( 1 H and 13 C): Acquire spectra at 400 MHz.
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Diagnostic Check: The success of the hydrolysis is confirmed by the complete absence of the nitrile carbon signal ( ≈118 ppm) in the 13 C spectrum and the presence of the carbonyl carbon ( ≈175 ppm).
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Mass Spectrometry (LC-MS): Dissolve 1 mg of the product in 1 mL of LC-grade water with 0.1% formic acid. Run in ESI+ mode. The target mass for the free base ( C7H13NO3 ) is 159.18 g/mol . The expected [M+H]+ ion must appear at m/z 160.1 .
Multi-modal analytical validation logic for structural and purity confirmation.
Applications in Drug Discovery
The unique spatial arrangement of 4-hydroxy-1-methylpiperidine-4-carboxylic acid makes it an ideal scaffold for drug development:
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Lactivicin Analogues: Lactivicin is a naturally occurring non- β -lactam antibiotic that targets bacterial penicillin-binding proteins (PBPs). By incorporating the 4-hydroxy-1-methylpiperidine-4-carboxylic acid motif, researchers have synthesized advanced Lactivicin analogues that exhibit enhanced intracellular uptake in Gram-negative bacteria via the bacterial iron uptake process, while remaining highly resistant to β -lactamase degradation [2].
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Peptidomimetics: The molecule acts as a conformationally restricted amino acid. When incorporated into peptide chains, it forces specific secondary structures (like β -turns), which can dramatically increase the binding affinity and metabolic stability of peptide-based drugs [3].
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride |
| CAS Number | 41248-72-0 (HCl Salt) / 757127-21-2 (Free Base) |
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 g/mol (HCl Salt) |
| Physical State | Solid (Light brown to white powder) |
| Solubility Profile | Highly soluble in H2O and D2O ; insoluble in ethyl acetate and hexanes. |
Table 2: Expected 1 H-NMR Spectral Data (400 MHz, D2O ) [2]
| Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment |
| ~3.37 | multiplet (m) | 2H | Equatorial piperidine protons (C2, C6) |
| ~3.18 | multiplet (m) | 2H | Axial piperidine protons (C2, C6) |
| ~2.79 | singlet (s) | 3H | N−CH3 group |
| ~2.20 | multiplet (m) | 2H | Equatorial piperidine protons (C3, C5) |
| ~1.90 | multiplet (m) | 2H | Axial piperidine protons (C3, C5) |
References
- Google Patents. "US11780832B2 - Lactivicin compounds, their preparation and use as antibacterial agents". United States Patent and Trademark Office.
